2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol
Description
Properties
IUPAC Name |
2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N2O/c11-10(12,13)9-7-3-1-2-4-8(7)15(14-9)5-6-16/h16H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQEQAENKIIIRJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2CCO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol is a derivative of indazole that possesses a trifluoromethyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Understanding its biological activity is crucial for exploring its therapeutic applications.
The molecular formula of the compound is with a molecular weight of approximately 190.166 g/mol. The trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of indazole derivatives. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines. In one study, the compound was tested against human colon cancer cell lines (HCT-116 and HT-29), revealing an IC50 range between 6.587 to 11.10 µM, indicating promising anticancer activity through induction of apoptosis via the mitochondrial pathway .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HCT-116 | 8.5 | Apoptosis induction |
| Compound B | HT-29 | 10.2 | Mitochondrial pathway activation |
| This compound | HT-29 | 6.587 - 11.10 | Apoptosis via Bax/Bcl2 modulation |
Anti-inflammatory Properties
Indazole derivatives have also been studied for their anti-inflammatory effects. The presence of the trifluoromethyl group may enhance the ability of these compounds to inhibit pro-inflammatory cytokines. In vitro studies suggest that similar compounds can significantly reduce levels of TNF-alpha and IL-6 in activated macrophages, indicating a potential for treating inflammatory diseases.
The mechanism by which This compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes and receptors involved in cell signaling pathways related to inflammation and cancer progression.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The trifluoromethyl moiety is believed to enhance binding affinity to target proteins due to increased electron-withdrawing properties, which can stabilize interactions with active sites on enzymes or receptors .
Case Studies
Several case studies have documented the efficacy of indazole derivatives in preclinical models:
- Study on Anticancer Activity : A study demonstrated that a closely related indazole derivative significantly inhibited tumor growth in xenograft models by inducing apoptosis through up-regulation of pro-apoptotic proteins such as Bax and down-regulation of anti-apoptotic proteins like Bcl2 .
- Anti-inflammatory Effects : Another investigation reported that similar compounds effectively reduced inflammation in animal models of arthritis by inhibiting NF-kB signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key analogs and their structural/functional differences:
Functional Group Modifications
Hydroxyl (-OH) vs. Amide/Acid Derivatives
- The target compound’s hydroxyl group enables hydrogen bonding, enhancing solubility and target interaction. In contrast, acetamide derivatives (e.g., compounds 26 and 35) exhibit improved metabolic stability and membrane permeability due to reduced polarity .
- The carboxylic acid analog (2-(3-(trifluoromethyl)-…-acetic acid ) serves as a versatile intermediate for coupling reactions, enabling the synthesis of amides and esters with tailored bioactivity .
Trifluoromethyl (-CF₃) vs. Difluoromethyl (-CF₂H)
Physicochemical Properties (Inferred)
| Property | Target Compound | Acetic Acid Analog | Acetamide Analog (Compound 35) |
|---|---|---|---|
| LogP | Moderate (due to -OH and -CF₃) | Higher (carboxylic acid) | Higher (amide and -CF₃) |
| Solubility | Moderate in polar solvents | Low in water, high in DMSO | Low in water, high in organic solvents |
| Metabolic Stability | Susceptible to glucuronidation | Stable (acid form) | Highly stable (amide bond) |
Preparation Methods
Cyclization to Form the Tetrahydroindazole Core
- Starting Materials: Commercially available cyclic ketones such as 1,4-dioxaspiro[4.5]decan-8-one or related cyclic ketones.
- Reaction: Acylation with diethyloxalate in the presence of lithium diisopropylamide (LDA) at low temperature (−78 °C) to form ketoesters.
- Cyclization: Treatment of ketoesters with hydrazine derivatives (e.g., propyl hydrazine) induces cyclization to form the tetrahydroindazole ring system with high yields (~82%).
Introduction of the Trifluoromethyl Group
- Reagents: Trifluoromethylation is typically achieved using reagents such as Togni’s reagent, trifluoromethyl copper complexes (CF₃Cu), or electrophilic trifluoromethylation agents.
- Conditions: The trifluoromethyl group is introduced at the 3-position of the indazole ring, often under mild conditions to preserve the integrity of the heterocyclic core.
- Alternative Methods: Transition metal-catalyzed reactions, e.g., copper(II) acetate-catalyzed N–N bond formation, can be employed to facilitate ring formation and trifluoromethylation in one pot.
Attachment of the Ethan-1-ol Side Chain
- Reduction and Alkylation: Ketone or ester intermediates can be reduced using hydride reagents such as sodium borohydride or lithium aluminum hydride to form alcohol intermediates.
- N-Alkylation: The ethan-1-ol moiety is introduced by alkylation of the indazole nitrogen using ethylene oxide or 2-chloroethanol derivatives under basic conditions.
- Reductive Amination: In some routes, reductive amination of aldehyde intermediates with ethanolamine derivatives yields the desired ethan-1-ol substituent.
Key Reagents and Conditions
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Acylation | Diethyloxalate, LDA, −78 °C | Forms ketoester intermediate |
| Cyclization | Hydrazine derivatives (e.g., propyl hydrazine), room temperature | Forms tetrahydroindazole ring |
| Trifluoromethylation | Togni’s reagent, CF₃Cu, or electrophilic CF₃ sources; Cu(OAc)₂ catalyst | Introduces trifluoromethyl group at C-3 |
| Reduction | Sodium borohydride, lithium aluminum hydride (LAH) | Reduces ketones or esters to alcohols |
| N-Alkylation | Ethylene oxide or 2-chloroethanol, base (e.g., triethylamine) | Introduces ethan-1-ol side chain at N-1 |
| Purification | Column chromatography (silica gel), recrystallization (ethanol/THF) | Isolates pure compound |
Alternative and Supporting Routes
Sulfonylation and Fluorination: In related azetidine derivatives, sulfonylation of hydroxymethyl groups followed by displacement with fluorinating agents such as tetra-butylammonium fluoride (TBAF) or HF/trimethylamine is used to introduce fluoromethyl groups. This strategy can be adapted for trifluoromethylation in complex heterocycles.
Reductive Amination and Functional Group Transformations: Reductive amination of ketone intermediates with amines followed by functional group modifications (e.g., tosylation, azide displacement) allows diversification of side chains, including ethan-1-ol groups.
Research Findings and Optimization
Hydride Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used for selective reductions. Choice depends on substrate sensitivity and desired selectivity.
Catalysts: Copper(II) acetate has been demonstrated to efficiently catalyze the cyclization and trifluoromethylation steps, improving yields and reducing reaction times.
Purification Techniques: Preparative high-performance liquid chromatography (HPLC) and recrystallization from ethanol/THF mixtures are effective for isolating stereochemically pure products.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Starting Material(s) | Reagents/Conditions | Product/Intermediate | Yield/Notes |
|---|---|---|---|---|---|
| 1 | Acylation | Cyclic ketone + diethyloxalate | LDA, −78 °C | Ketoester intermediate | Good yield (~80%) |
| 2 | Cyclization | Ketoester + hydrazine derivative | Room temp | Tetrahydroindazole core | High yield (~82%) |
| 3 | Trifluoromethylation | Tetrahydroindazole core | Togni’s reagent, Cu(OAc)₂ catalyst | 3-(Trifluoromethyl)-tetrahydroindazole | Moderate to good yields |
| 4 | Reduction | Ketone or ester intermediate | NaBH₄ or LAH | Alcohol intermediate | Selective reduction |
| 5 | N-Alkylation | Indazole + ethylene oxide or 2-chloroethanol | Base (e.g., triethylamine) | 2-(3-(Trifluoromethyl)-tetrahydroindazol-1-yl)ethan-1-ol | Efficient alkylation |
| 6 | Purification | Crude product | Column chromatography, recrystallization | Pure target compound | High purity achieved |
Q & A
Q. What are the key considerations for synthesizing 2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol?
Q. What purity standards are recommended for pharmacological studies?
- Methodology : Purity ≥95% (HPLC) is essential. Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA). Cross-validate with NMR to detect residual solvents or byproducts .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Methodology :
- Analog Synthesis : Modify the trifluoromethyl group (e.g., replace with -CFH or -Cl) or the ethanol side chain (e.g., esterification).
- Biological Assays : Test analogs against target proteins (e.g., HSP90α/β) using surface plasmon resonance (SPR) to measure binding affinity (K). SNX-2112, a related indazole derivative, shows K values of 30 nM for HSP90 .
- Data Table :
| Analog Modifications | Target Protein | K (nM) | Selectivity Ratio (α/β) |
|---|---|---|---|
| Trifluoromethyl intact | HSP90α | 30 | 1.0 |
| -CF → -Cl | HSP90α | 120 | 0.8 |
Q. How to resolve contradictions in biological activity data across studies?
- Methodology :
- Assay Validation : Use orthogonal methods (e.g., SPR vs. ITC) to confirm binding. For example, inconsistent IC values in cell proliferation assays may arise from differences in cell lines (e.g., BT-474 vs. MM1S) or serum content in media .
- Data Normalization : Include positive controls (e.g., 17-AAG for HSP90 inhibition) to calibrate inter-experimental variability.
Q. What strategies improve crystallographic analysis of this compound?
- Methodology :
- Crystallization : Use vapor diffusion with PEG 4000 as a precipitant. SHELX programs (e.g., SHELXL) are recommended for refinement, especially for handling high-resolution or twinned data. For disordered regions, apply restraints to the trifluoromethyl group .
- Validation : Check R-factors (R < 0.25) and electron density maps (e.g., omit maps for the ethanol moiety) .
Q. How to evaluate metabolic stability in preclinical studies?
- Methodology :
- In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Measure half-life (t) and intrinsic clearance (CL).
- Metabolite ID : Use high-resolution tandem MS to identify oxidation products (e.g., hydroxylation at the tetrahydroindazole ring) .
Contradictions and Solutions
- Synthesis Yield Variability : Discrepancies in yields (e.g., 30% vs. 40%) may stem from incomplete LiHMDS activation. Solution: Pre-dry THF over molecular sieves and monitor reaction progress via TLC .
- Biological Selectivity : Some analogs show reduced HSP90β affinity. Solution: Perform molecular dynamics simulations to identify steric clashes in the ATP-binding pocket .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
